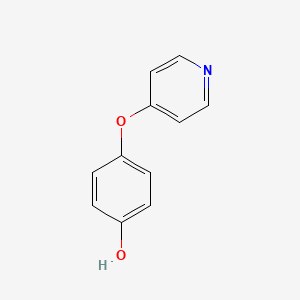
4-(Pyridin-4-yloxy)phenol
Overview
Description
4-(Pyridin-4-yloxy)phenol is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-4-yloxy)phenol is 1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H . This indicates that the compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-(Pyridin-4-yloxy)phenol is a powder with a melting point of 182-184 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Molecular Behavior in Various Crystalline Environments
4-(Pyridinium-1-yl)-phenolate, a derivative of 4-(Pyridin-4-yloxy)phenol, exhibits potential for nonlinear optical (NLO) applications due to its push–pull chromophore characteristics and negative solvatochromism of ICT band. The study of its molecular behavior in different crystalline states is significant for solid-state applications (Wojtas, Pawlica, & Stadnicka, 2006).
Corrosion Inhibition
Research on Schiff bases, which include structures similar to 4-(Pyridin-4-yloxy)phenol, demonstrates their efficacy as corrosion inhibitors on mild steel surfaces in acidic environments. This finding is crucial for industrial applications where corrosion resistance is essential (Murmu, Saha, Murmu, & Banerjee, 2019).
Spin Interaction in Zinc Complexes
Studies involving Schiff and Mannich bases with structures related to 4-(Pyridin-4-yloxy)phenol in zinc complexes indicate interesting properties like spin interaction. Such interactions are relevant in the field of inorganic chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Polymer Blend Miscibility
Research on poly(hydroxyether of bisphenol A) (phenoxy) with poly(4-vinyl pyridine) (P4VPy), related to 4-(Pyridin-4-yloxy)phenol, demonstrates significant miscibility and strong intermolecular interactions. This study is relevant for polymer science and engineering (Zheng & Mi, 2003).
Catalytic Applications in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride, a compound structurally similar to 4-(Pyridin-4-yloxy)phenol, serves as a recyclable catalyst for acylation of alcohols and phenols. This has significant implications in organic synthesis and industrial chemistry (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial Properties
Oligo-4-[(pyridine-3-yl-methylene) amino] phenol, a derivative, exhibits notable antimicrobial activities. This discovery is pertinent in the development of new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).
Direct Hydroxylation of Benzene
Studies involving pyridine–heteropoly compounds, related to 4-(Pyridin-4-yloxy)phenol, in the hydroxylation of benzene are significant for understanding catalytic processes in chemical engineering (Leng, Ge, Zhou, & Wang, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with 4-(Pyridin-4-yloxy)phenol are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
4-pyridin-4-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVVRFKXDFIJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yloxy)phenol | |
CAS RN |
103854-63-3 | |
| Record name | 4-(4-Pyridinyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





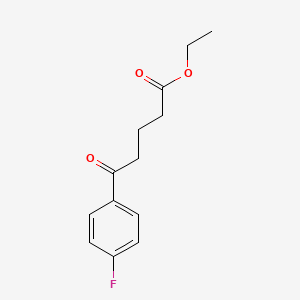



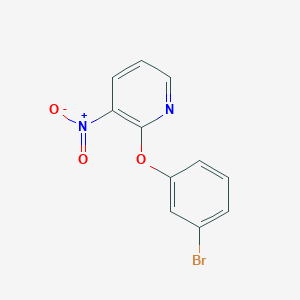
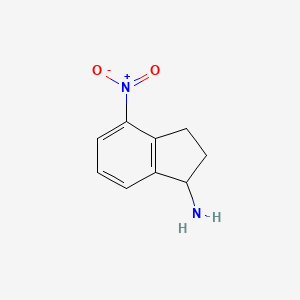

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
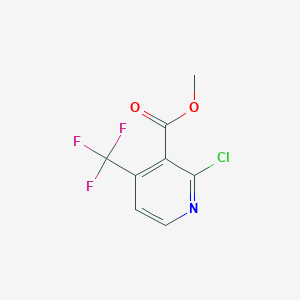
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)